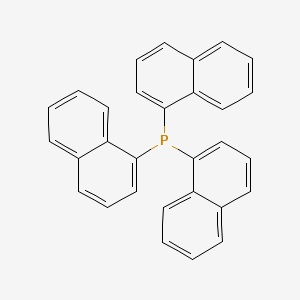

Tri(1-naphtyl)phosphine

Vue d'ensemble

Description

Tri-1-naphthylphosphine is a useful research compound. Its molecular formula is C30H21P and its molecular weight is 412.5 g/mol. The purity is usually 95%.

The exact mass of the compound Tri-1-naphthylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115015. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tri-1-naphthylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-1-naphthylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Couplage croisé de Sonogashira sans palladium

La tri(1-naphtyl)phosphine a été utilisée comme ligand efficace dans les réactions de couplage croisé de Sonogashira sans palladium. Cette méthode est essentielle pour l'introduction de triples liaisons dans les alcènes, les arènes et les hétérocycles, ce qui est une pierre angulaire de la synthèse organique, de la chimie médicinale et de la science des matériaux . L'utilisation de la this compound permet la synthèse d'arylacétylènes par couplage d'iodures d'aryle avec des alcynes terminaux, offrant une alternative économique aux composés de palladium .

Polarité et analyse conformationnelle

La polarité et la structure conformationnelle du composé ont été largement étudiées. En solution, la this compound préfère un seul conformère avec une orientation gauche, gauche, gauche des substituants au phosphore. Ces connaissances sont cruciales pour comprendre ses caractéristiques physicochimiques et sa réactivité .

Propriétés luminescentes

Les complexes de cuivre(I) et d'or(I) contenant de la this compound présentent des propriétés luminescentes. Ces propriétés sont importantes pour les applications en optoélectronique et comme sondes en détection chimique .

Activité antitumorale

Les complexes de this compound d'or(I) ont montré une activité antitumorale. Cela ouvre des applications potentielles dans le développement de nouveaux agents chimiothérapeutiques .

Catalyseur en synthèse organique

Le composé agit comme un catalyseur dans diverses réactions organiques. Les complexes avec un ligand de this compound présentent une activité catalytique plus élevée que les complexes de triphénylphosphine, ce qui est bénéfique pour accélérer les réactions en chimie organique synthétique .

Composant structurel dans les complexes métalliques

La this compound est activement utilisée pour la conception de complexes métalliques. Les substituants aromatiques volumineux du composé facilitent la formation de complexes pouvant être utilisés en catalyse et en science des matériaux .

Étude des caractéristiques physicochimiques

Les propriétés conformationnelles de la this compound sont essentielles pour étudier ses caractéristiques physicochimiques et sa réactivité. Ceci est particulièrement important pour la conception de composés du phosphore avec des propriétés spécifiques .

Développement de complexes binucléaires en sandwich

Les ligands de chalcogénure de this compound sont connus pour former des complexes binucléaires en sandwich, tels qu'avec le rhénium(I). Ces complexes ont des applications potentielles dans le domaine de la chimie de coordination .

Mécanisme D'action

Target of Action

Tri(1-naphthyl)phosphine, also known as Tri(naphthalen-1-yl)phosphine or Tri-1-naphthylphosphine, primarily targets the catalytic processes in chemical reactions . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

Tri(1-naphthyl)phosphine interacts with its targets by acting as a catalyst in various chemical reactions . It shows a higher catalytic activity compared to other phosphine complexes . Its mode of action is primarily through its role as a ligand in these reactions .

Biochemical Pathways

Tri(1-naphthyl)phosphine affects several biochemical pathways. It is involved in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that as a catalyst, it facilitates chemical reactions without being consumed, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of Tri(1-naphthyl)phosphine’s action are primarily seen in its ability to facilitate various chemical reactions. For instance, it has been used in the synthesis of aryl acetylenes by Sonogashira coupling of aryl iodides with terminal alkynes .

Action Environment

The action, efficacy, and stability of Tri(1-naphthyl)phosphine can be influenced by environmental factors. Spillage is unlikely to penetrate soil, suggesting that it remains relatively stable in the environment .

Activité Biologique

Tri-1-naphthylphosphine (also known as tris(1-naphthyl)phosphine) is a phosphine compound with significant applications in coordination chemistry and catalysis. Its unique structure, characterized by three naphthyl groups attached to a phosphorus atom, imparts distinctive properties that influence its biological activity. This article explores the biological activity of Tri-1-naphthylphosphine, focusing on its interactions with metal complexes, potential therapeutic roles, and the underlying mechanisms of action.

- Molecular Formula : C₃₀H₂₁P

- Molecular Weight : 412.47 g/mol

- CAS Number : 3411-48-1

- Melting Point : 265–268 °C

- Purity : ≥96% .

Biological Activity Overview

Tri-1-naphthylphosphine exhibits various biological activities primarily through its role as a ligand in metal complexes. The interactions between Tri-1-naphthylphosphine and metal ions have been studied extensively due to their potential applications in medicinal chemistry and biochemistry.

1. Metal Complex Formation

Tri-1-naphthylphosphine acts as a bidentate ligand, forming stable complexes with transition metals. These complexes often exhibit enhanced biological activities compared to the free ligand. For instance, studies have shown that complexes of Tri-1-naphthylphosphine with gold(I) can display significant anti-cancer properties due to their ability to induce apoptosis in cancer cells .

Table 1: Biological Activities of Tri-1-naphthylphosphine Metal Complexes

2. Anticancer Properties

The anticancer potential of Tri-1-naphthylphosphine has been highlighted in various studies. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) upon interaction with cellular components, leading to oxidative stress and subsequent cell death. For example, a study demonstrated that gold(I) complexes containing Tri-1-naphthylphosphine showed selective toxicity towards tumor cells while sparing normal cells .

3. Antimicrobial Activity

Research has indicated that Tri-1-naphthylphosphine and its metal complexes possess antimicrobial properties. The phosphine's ability to disrupt microbial membranes and inhibit vital enzymatic processes contributes to its effectiveness against various bacterial strains .

Case Study 1: Anticancer Activity of Gold(I) Complexes

A study investigated the effects of gold(I) complexes with Tri-1-naphthylphosphine on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that these complexes could serve as potential candidates for further development in cancer therapy .

Case Study 2: Synthesis and Characterization of Metal Complexes

Another research effort focused on synthesizing Tri-1-naphthylphosphine complexes with palladium and copper for use in cross-coupling reactions. The synthesized complexes demonstrated high catalytic efficiency and selectivity, showcasing their utility in organic synthesis while also hinting at potential biological applications due to their stability and reactivity .

Propriétés

IUPAC Name |

trinaphthalen-1-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEUUKUNSVFYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297265 | |

| Record name | Tri-1-naphthylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3411-48-1 | |

| Record name | 3411-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-1-naphthylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-1-naphthylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.